4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide
Overview
Description
4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a butanamide chain, and phenyl groups with methyl substitutions. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with α-haloketones under acidic conditions.
Attachment of the Butanamide Chain: The butanamide chain can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Phenoxy and Phenyl Substitutions: The phenoxy and phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the appropriate phenol and aniline derivatives are reacted with halogenated intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes scaling up the reactions, ensuring efficient mixing and temperature control, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the amide group, converting it to an amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated intermediates, Lewis acids (e.g., AlCl3)
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its efficacy and safety as a drug candidate, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mechanism of Action
The mechanism of action of 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and phenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pentanamide
- 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]hexanamide
Uniqueness
Compared to similar compounds, 4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide may exhibit unique biological activities due to its specific chain length and substitution pattern. These structural differences can influence its binding affinity, selectivity, and overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanisms of action
Properties
IUPAC Name |
4-(2-methylphenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-15-9-11-17(12-10-15)18-14-26-21(22-18)23-20(24)8-5-13-25-19-7-4-3-6-16(19)2/h3-4,6-7,9-12,14H,5,8,13H2,1-2H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVQJMXNRWAODE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCCOC3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.